molecular formula C24H27BrN4O3 B2729880 N-(1-benzylpiperidin-4-yl)-4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide CAS No. 2034302-13-9

N-(1-benzylpiperidin-4-yl)-4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide

Cat. No. B2729880
CAS RN: 2034302-13-9
M. Wt: 499.409
InChI Key: HQLVNEKMVZCJQN-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a useful research compound. Its molecular formula is C24H27BrN4O3 and its molecular weight is 499.409. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activity

A study focused on the design, synthesis, and evaluation of new hybrid compounds derived from propanamides and butanamides, including structures similar to the specified compound, demonstrating significant anticonvulsant activities. These compounds were evaluated across different seizure models, highlighting their potential as new antiepileptic agents due to their broad spectrum of activity and safety profiles compared to clinically relevant antiepileptic drugs (Kamiński et al., 2015).

Antitumor Activity

Research into 3-benzyl-substituted-4(3H)-quinazolinones, which share a core structural motif with the specified compound, showed remarkable in vitro antitumor activities. These compounds demonstrated significant potency against various cancer cell lines, highlighting the potential of similar structures in cancer therapy (Al-Suwaidan et al., 2016).

Psychotropic, Anti-inflammatory, and Antimicrobial Activities

A series of compounds including N-[(benzo)thiazol-2-yl]-ethan/propanamide derivatives demonstrated marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and some antimicrobial action. These findings suggest that compounds with similar structures could be explored for their multifaceted pharmacological properties (Zablotskaya et al., 2013).

Synthesis and Molecular Docking Studies

Another study on the synthesis of novel 3-benzyl-4(3H)quinazolinone analogues, including molecular docking studies, suggests that these compounds could inhibit growth in melanoma cell lines through the inhibition of specific kinases, indicating a potential route for the development of new anticancer therapies (Ibrahim A. Al-Suwaidan et al., 2016).

Antimicrobial Activity

The synthesis of newer quinazolinones, including compounds structurally related to the specified chemical, showed promising antimicrobial activities. This research underscores the potential application of such compounds in developing new antimicrobial agents (Patel et al., 2006).

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27BrN4O3/c25-18-8-9-21-20(15-18)23(31)29(24(32)27-21)12-4-7-22(30)26-19-10-13-28(14-11-19)16-17-5-2-1-3-6-17/h1-3,5-6,8-9,15,19H,4,7,10-14,16H2,(H,26,30)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLVNEKMVZCJQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzylpiperidin-4-yl)-4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide

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